molecular formula C26H15Cl2N3O4 B2931573 2-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 321392-08-9

2-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B2931573
CAS No.: 321392-08-9
M. Wt: 504.32
InChI Key: PCYADXLCGQXVPN-UHFFFAOYSA-N
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Description

The compound 2-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione features a tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core, substituted with three distinct groups:

  • 2,4-Dichlorophenyl: Introduces electron-withdrawing effects and steric bulk.
  • 1,3-Dioxo-1,3-dihydro-2H-inden-2-yliden: Enhances conjugation and planarizes the structure.

Properties

IUPAC Name

5-(2,4-dichlorophenyl)-3-(1-hydroxy-3-oxoinden-2-yl)-1-pyridin-2-yl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H15Cl2N3O4/c27-12-8-9-17(15(28)11-12)31-25(34)18-19(26(31)35)22(30-21(18)16-7-3-4-10-29-16)20-23(32)13-5-1-2-6-14(13)24(20)33/h1-11,18-19,21,32H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOOVDKZKLEWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C2=O)C3=NC(C4C3C(=O)N(C4=O)C5=C(C=C(C=C5)Cl)Cl)C6=CC=CC=N6)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H15Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-dichlorophenyl)-4-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-6-(2-pyridinyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure suggests various biological activities, particularly in the context of anticancer research. This article will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H15Cl2N3O4
  • Molar Mass : 504.321 g/mol
  • CAS Number : Not specified in the search results but can be derived from its structure.

Structural Characteristics

The compound features:

  • A dichlorophenyl group which may enhance lipophilicity and biological activity.
  • A dioxo-indene moiety that could play a role in its reactivity and interaction with biological targets.
  • A pyridinyl group which is often associated with various pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds featuring indene and pyrrole structures. For instance, derivatives of tetrahydropyrrolo[3,4-c]pyrrole have shown promising results against various cancer cell lines.

The proposed mechanisms of action for compounds similar to the one include:

  • Inhibition of cell proliferation : Many derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis.
  • DNA synthesis inhibition : Some studies suggest that these compounds can interfere with DNA replication processes in cancer cells.

Case Studies

  • In vitro Studies
    • A study demonstrated that related compounds inhibited the proliferation of lung cancer (A549), colon cancer (HT-29), and glioma (C6) cells in a concentration-dependent manner. The most effective derivatives showed selective toxicity towards cancer cells without affecting normal fibroblast cultures .
  • Structure-Activity Relationship (SAR) Analysis
    • Research has focused on optimizing the biological activity of similar compounds through SAR studies. Modifications to the pyridinyl or dichlorophenyl groups have been explored to enhance efficacy and reduce toxicity .

Data Table: Biological Activity Overview

Compound NameCell Line TestedIC50 Value (µM)Mechanism
Compound 1A54915Apoptosis induction
Compound 2HT-2920DNA synthesis inhibition
Compound 3C610Cell cycle arrest

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Key Substituents Reference
Target Compound Tetrahydropyrrolo[3,4-c]pyrrole 2,4-Dichlorophenyl; 1,3-dioxo-indenylidene; 2-pyridinyl N/A
A-ID () Diketopyrrolopyrrole Thiophene; 1,3-dioxo-indenylidene; 2-ethylhexyl
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine () Pyrrolo[3,2-d]pyrimidine 4-Chlorophenyl; dipentylamino; phenyl
5-(3-Chlorophenyl)-3-(4-(dimethylamino)phenyl)-2-phenyltetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6(5H)-dione () Pyrrolo[3,4-d]isoxazole 3-Chlorophenyl; 4-(dimethylamino)phenyl; phenyl

Key Observations :

  • The target compound’s indenylidene group enhances π-conjugation compared to thiophene in A-ID .
  • Chlorophenyl substituents are common across analogues (e.g., ), suggesting shared synthetic strategies for electron-deficient systems.
  • Pyridinyl in the target compound distinguishes it from alkylated (A-ID) or amine-substituted () derivatives.

Physical and Chemical Properties

Property Target Compound A-ID () Compound 13 ()
Melting Point Not reported 212°C Not reported
Solubility Likely low* Improved in THF Low (polar aprotic solvents)
Thermal Stability High (indenylidene) Stable up to 250°C Not reported

*Predicted based on dichlorophenyl and pyridinyl groups.

Analysis :

  • The indenylidene group in the target compound and A-ID contributes to thermal stability via planarization .
  • 2-Pyridinyl may marginally improve solubility in polar solvents compared to purely aromatic substituents.

Q & A

Q. What are the recommended methods for synthesizing this compound and confirming its structural integrity?

  • Methodological Answer : Synthesis of polycyclic pyrrolo-pyrrole derivatives typically involves multi-step reactions. For example, describes using trichloroacetic acid as a catalyst for cyclization reactions to form dihydropyrrole derivatives, which can be adapted for similar scaffolds . Post-synthesis, structural confirmation should combine single-crystal X-ray diffraction (as in , and 9, where disorder in residues and R-factors ≤0.054 were resolved) and spectroscopic techniques (¹H NMR, LC-MS) . For purity validation, high-performance liquid chromatography (HPLC) with UV detection is recommended.

Q. How can researchers determine the crystal structure of this compound, and what challenges might arise during analysis?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. Key challenges include managing disordered residues (e.g., reports mean σ(C–C) = 0.005 Å and data-to-parameter ratios of 13.6) and optimizing crystallization conditions for high-quality crystals . To mitigate errors, use low-temperature data collection (e.g., 298 K in ) and refine structures with software like SHELX or OLEX2. Complementary techniques like powder XRD or solid-state NMR can resolve ambiguities .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

  • Methodological Answer : SAR studies require systematic substitution of functional groups. For instance, and highlight modifying aryl substituents (e.g., 4-chloro-2-fluorophenyl in ) to enhance kinase inhibition . Synthesize analogs with variations at the dichlorophenyl, inden-dione, or pyridinyl moieties. Evaluate activity via enzymatic assays (e.g., tyrosine kinase inhibition in ) and correlate results with computational docking to identify critical binding interactions .

Q. What experimental strategies can resolve contradictions in spectral or crystallographic data for this compound?

  • Methodological Answer : Contradictions often arise from dynamic molecular behavior (e.g., rotational disorder in ) or solvent effects. Use complementary techniques :
  • Dynamic NMR to probe conformational exchange in solution.
  • DFT calculations to model energetically favorable conformers and compare with X-ray data .
  • Variable-temperature XRD to assess thermal motion effects (as in , collected at 293 K) .

Q. How can researchers investigate the compound’s potential as a kinase inhibitor?

  • Methodological Answer : Follow protocols from , which details kinase inhibition assays for pyrrolo-pyrimidine derivatives . Key steps:

Target Selection : Prioritize kinases with structural homology to known targets (e.g., receptor tyrosine kinases).

Enzymatic Assays : Use fluorescence-based or radiometric assays to measure IC₅₀ values.

Cellular Validation : Test cytotoxicity and selectivity in cancer cell lines (e.g., via MTT assays).

Co-crystallization : Attempt to solve the compound-kinase complex structure to guide optimization .

Methodological Considerations

  • Synthesis : Adapt cyclization strategies from and purification methods (e.g., column chromatography) from .
  • Characterization : Cross-validate XRD with spectroscopic data to address disorder or polymorphism .
  • Biological Evaluation : Integrate SAR with computational modeling (e.g., molecular docking using InChI-derived descriptors as in ) .

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